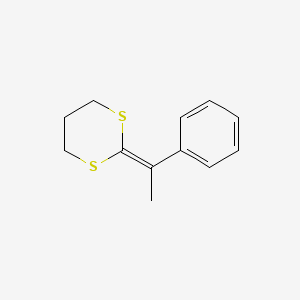
2-(1-Phenylethylidene)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a phenylethylidene group attached to a 1,3-dithiane ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-1,3-dithiane typically involves the condensation of acetophenone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as benzene or toluene, with the addition of a catalytic amount of hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylethylidene group.
Scientific Research Applications
2-(1-Phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylidene)-1,3-dithiane and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in the context of its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1-phenylethylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a dithiane ring.
2-(1-Phenylethylidene)malononitrile: Contains a malononitrile group instead of a dithiane ring.
1-(4-Benzoyl)-2-methyl-5-phenyl-1H-pyrrole: Contains a pyrrole ring instead of a dithiane ring
Uniqueness
2-(1-Phenylethylidene)-1,3-dithiane is unique due to its stable dithiane ring, which provides resistance to hydrolysis and oxidation. This stability, combined with its ability to undergo various chemical transformations, makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in material science further highlight its versatility and importance in research .
Properties
CAS No. |
36998-39-7 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-(1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H14S2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
GUVCLDALKFRVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


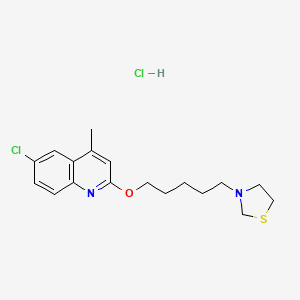
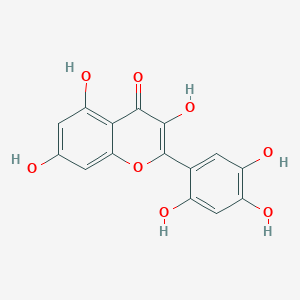

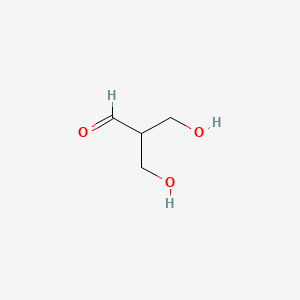
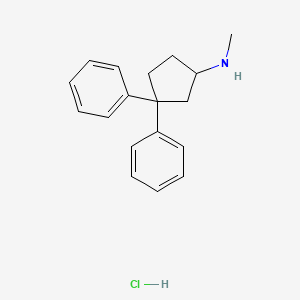
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
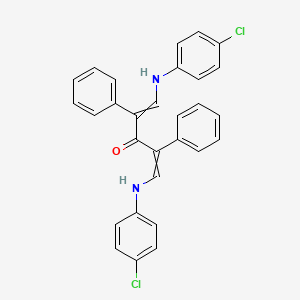
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)



![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
